molecular formula C10H11ClN2O2S2 B14267927 2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide CAS No. 135594-19-3

2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide

Cat. No.: B14267927
CAS No.: 135594-19-3
M. Wt: 290.8 g/mol
InChI Key: UDMBUBPXKXNMOB-UHFFFAOYSA-N
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Description

2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide is a chemical compound with a complex structure that includes a chloro group, an allyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether at low temperatures.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group is known to interact with the active sites of enzymes, while the allyl group can participate in covalent bonding with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(prop-2-en-1-yl)acetamide: Similar structure but lacks the sulfonamide group.

    2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Contains a pyridine ring instead of a benzene ring.

    2-Chloro-2-propen-1-ol: Contains a hydroxyl group instead of the sulfonamide group.

Uniqueness

2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and allyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

135594-19-3

Molecular Formula

C10H11ClN2O2S2

Molecular Weight

290.8 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-prop-2-enylthiourea

InChI

InChI=1S/C10H11ClN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,16)

InChI Key

UDMBUBPXKXNMOB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NS(=O)(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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